![molecular formula C25H36N2O2 B4617206 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-one](/img/structure/B4617206.png)
2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-one
Overview
Description
2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-one, also known as Methylstenbolone, is a synthetic androgenic-anabolic steroid. It was developed in the 1960s by a pharmaceutical company in the United States. Methylstenbolone is known for its potent anabolic effects and is used in scientific research applications.
Mechanism of Action
2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-onelone works by binding to androgen receptors in the body, which are found in muscle cells. This binding activates the androgen receptor, which in turn activates protein synthesis and promotes muscle growth.
Biochemical and Physiological Effects
2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-onelone has been shown to increase muscle mass and strength in animal studies. It has also been shown to increase bone density and improve overall body composition. Additionally, 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-onelone has been shown to have a positive effect on red blood cell production, which can improve endurance and recovery.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-onelone in lab experiments is its potent anabolic effects. This makes it a useful compound for studying muscle growth and strength. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural anabolic hormones in the body.
Future Directions
There are several future directions for research on 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-onelone. One area of interest is its potential use in treating muscle wasting diseases such as sarcopenia. Another area of interest is its potential use in improving bone density and preventing osteoporosis. Further research is needed to fully understand the potential applications of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-onelone in these areas.
Scientific Research Applications
2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-onelone is used in scientific research to study its anabolic effects on muscle growth and strength. It has been shown to have a high anabolic to androgenic ratio, making it a popular compound for research purposes.
properties
IUPAC Name |
(2Z)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-15-17(14-27(4)26-15)11-16-13-25(3)18(12-22(16)28)5-6-19-20-7-8-23(29)24(20,2)10-9-21(19)25/h11,14,18-21,23,29H,5-10,12-13H2,1-4H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSVSKDJZCUHAF-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2CC3(C(CCC4C3CCC5(C4CCC5O)C)CC2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C\2/CC3(C(CCC4C3CCC5(C4CCC5O)C)CC2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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